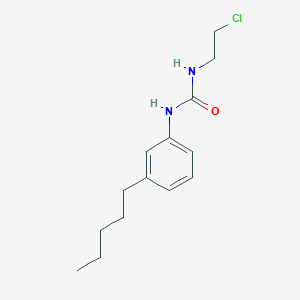
3-(Acetyloxy)naphthalene-2,7-disulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Acetyloxy)naphthalene-2,7-disulfonic acid is an organic compound that belongs to the class of naphthalenesulfonic acids It is characterized by the presence of two sulfonic acid groups attached to the naphthalene ring at positions 2 and 7, and an acetyloxy group at position 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetyloxy)naphthalene-2,7-disulfonic acid typically involves the acetylation of 3-hydroxynaphthalene-2,7-disulfonic acid. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to ensure the selective acetylation of the hydroxyl group without affecting the sulfonic acid groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through crystallization or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Acetyloxy)naphthalene-2,7-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under mild conditions.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of sulfonate salts.
Substitution: Formation of various substituted naphthalenesulfonic acids.
Wissenschaftliche Forschungsanwendungen
3-(Acetyloxy)naphthalene-2,7-disulfonic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving sulfonic acid derivatives.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of dyes and pigments due to its strong chromophoric properties.
Wirkmechanismus
The mechanism of action of 3-(Acetyloxy)naphthalene-2,7-disulfonic acid involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid and the corresponding hydroxyl derivative. The sulfonic acid groups can participate in various biochemical pathways, including enzyme inhibition and activation. The compound’s effects are mediated through its ability to form stable complexes with proteins and other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxynaphthalene-2,7-disulfonic acid: Lacks the acetyloxy group but shares similar sulfonic acid functionality.
1-Naphthol-3,6-disulfonic acid: Similar structure but with sulfonic acid groups at different positions.
Naphthalene-2,7-disulfonic acid: Lacks the hydroxyl and acetyloxy groups but has similar sulfonic acid groups.
Uniqueness
3-(Acetyloxy)naphthalene-2,7-disulfonic acid is unique due to the presence of the acetyloxy group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications that require specific functional groups.
Eigenschaften
CAS-Nummer |
651715-59-2 |
|---|---|
Molekularformel |
C12H10O8S2 |
Molekulargewicht |
346.3 g/mol |
IUPAC-Name |
3-acetyloxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C12H10O8S2/c1-7(13)20-11-5-8-2-3-10(21(14,15)16)4-9(8)6-12(11)22(17,18)19/h2-6H,1H3,(H,14,15,16)(H,17,18,19) |
InChI-Schlüssel |
RMKDWZBJNHRBAB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C(C=C2C=C(C=CC2=C1)S(=O)(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


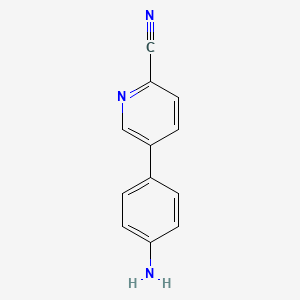

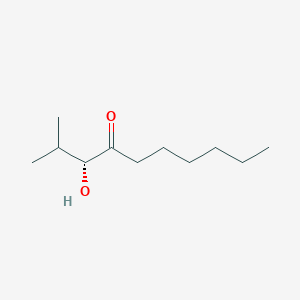
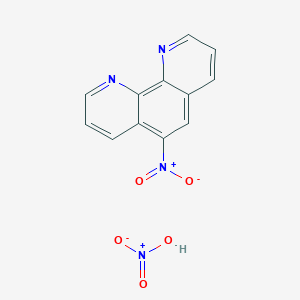
![(2R,5R)-3-(Methoxyimino)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12521315.png)


![Methyl N-[(benzyloxy)carbonyl]-L-valyl-D-isoleucyl-L-threonyl-L-norvalinate](/img/structure/B12521346.png)
![O-({3-[5-(9H-Carbazol-9-yl)pentyl]-1,2-oxazol-5-yl}methyl)-L-serine](/img/structure/B12521348.png)
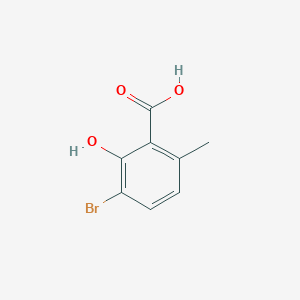
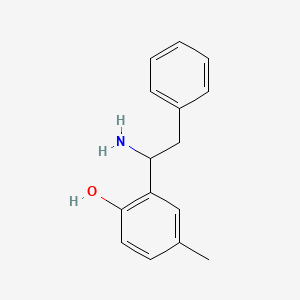
![Sulfamic acid, [1-(4-methoxyphenyl)ethyl]-, 2,2,2-trichloroethyl ester](/img/structure/B12521370.png)
![Acetic acid;1-methyl-1,3-dihydrobenzo[f][2]benzofuran-6,8,9-triol](/img/structure/B12521373.png)
